molecular formula C12H20 B135411 1,3-Dimethyladamantane CAS No. 702-79-4

1,3-Dimethyladamantane

Cat. No.: B135411
CAS No.: 702-79-4
M. Wt: 164.29 g/mol
InChI Key: CWNOIUTVJRWADX-UHFFFAOYSA-N
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Description

1,3-Dimethyladamantane is a polycyclic alkane and a member of the adamantane family. It is characterized by its tricyclic structure with two methyl groups attached at the 1 and 3 positions. The molecular formula of this compound is C₁₂H₂₀, and it has a molecular weight of 164.29 g/mol . This compound is known for its stability and unique structural properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

1,3-Dimethyladamantane can be synthesized through several methods. One common approach involves the rearrangement of perhydroacenaphthene in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 80-100°C with the continuous addition of a small amount of water. The resulting reaction mixture is then purified to obtain this compound . Another method involves the use of 1-bromo-3,5-dimethyladamantane as a starting material, which undergoes a series of reactions to yield this compound .

Chemical Reactions Analysis

1,3-Dimethyladamantane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include molecular oxygen, N-hydroxyphthalimide, cobalt salts, and phenylchlorocarbene. The major products formed from these reactions are various substituted adamantane derivatives.

Comparison with Similar Compounds

1,3-Dimethyladamantane is unique due to its specific substitution pattern and stability. Similar compounds include:

Compared to these compounds, this compound offers unique reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,3-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOIUTVJRWADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049439
Record name 1,3-Dimethyladamantane
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Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-79-4
Record name 1,3-Dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-79-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-3-Dimethyladamantane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyltricyclo[3.3.1.13,7]decane
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Record name 1,3-DIMETHYLADAMANTANE
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Synthesis routes and methods

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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